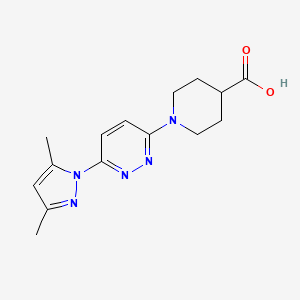
3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione involves catalytic hydrogenation of corresponding benzylidene compounds. For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with a similar structure, was prepared through this method, showcasing its potential antidepressant activity without significant monoamine oxidase inhibitory activity (Wessels, Schwan, & Pong, 1980). Another approach involved an efficient, mild, one-pot chemoselective procedure to prepare antimicrobial agents from poly(vinylbenzyl chloride) and 5,5-dimethylhydantoin, highlighting a novel synthesis route that may be applicable to the synthesis of this compound (Maddah, 2016).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to this compound has been elucidated using X-ray crystallography. For instance, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed a nonplanar conformation, stabilized by intermolecular hydrogen bonding, providing insights into the structural configuration and stability of such compounds (Aydın et al., 2013).
Chemical Reactions and Properties
The reactivity of imidazolidine-2,4-diones with various reagents illustrates the chemical versatility of these compounds. The synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which shares functional groups with this compound, demonstrate the potential for diverse chemical transformations (Al-Sheikh et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione and its derivatives have shown promise in the field of antibacterial research. For instance, a study by Maddah (2016) reported the successful synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers, which demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria (Maddah, 2016).
Antidepressant Potential
Research by Wessels, Schwan, and Pong (1980) explored the antidepressant activity of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a related compound. Their findings indicated potential antidepressant effects, suggesting a different mechanism of action from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Flavor Modification
A study focused on the safety of novel bitter modifying flavor compounds, including derivatives of this compound. These compounds were evaluated for use in food and beverage applications, with findings suggesting no safety concerns at estimated levels of intake (Karanewsky et al., 2016).
Polymer Science
In the field of polymer science, compounds like this compound have been utilized. Kaczmarek, Chylińska, and Ziegler-Borowska (2012) synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) and studied their thermal properties, highlighting the importance of this compound in the development of new materials (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Hypoglycemic Activity
A 2008 study by Kashif, Ahmad, and Hameed synthesized arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones and found that some of these compounds stimulated insulin release, indicating potential use in treating diabetes (Kashif, Ahmad, & Hameed, 2008).
DNA Binding Studies
Research into the DNA binding capabilities of imidazolidine derivatives, including variants of this compound, was conducted by Shah, Nosheen, and their colleagues. This study provided insights into the potential of these compounds as anti-cancer drugs (Shah et al., 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione” are not available, research into photoresponsive polymers, including those containing 4-Aminobenzyl alcohol, is ongoing. These materials have potential applications in electronics, optics, sensors, solar-thermal fuels, medicine, and robotics .
Eigenschaften
IUPAC Name |
3-[(4-aminophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7,13H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLGPHSFHJLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)





![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)
![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

